N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15769979
InChI: InChI=1S/C11H17N5/c1-8-5-10(15(3)13-8)7-12-11-6-9(2)14-16(11)4/h5-6,12H,7H2,1-4H3
SMILES:
Molecular Formula: C11H17N5
Molecular Weight: 219.29 g/mol

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC15769979

Molecular Formula: C11H17N5

Molecular Weight: 219.29 g/mol

* For research use only. Not for human or veterinary use.

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C11H17N5
Molecular Weight 219.29 g/mol
IUPAC Name N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine
Standard InChI InChI=1S/C11H17N5/c1-8-5-10(15(3)13-8)7-12-11-6-9(2)14-16(11)4/h5-6,12H,7H2,1-4H3
Standard InChI Key HNUGYFGEHMQKJY-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1)CNC2=CC(=NN2C)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The molecular formula of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is C12H18N6, with a molecular weight of 246.32 g/mol. This composition arises from two dimethyl-substituted pyrazole rings connected through a methylene-amine linker. Comparative analysis with similar compounds shows consistent mass spectrometry patterns for bis-pyrazole systems .

Table 1: Key Molecular Parameters

ParameterValue
Molecular FormulaC12H18N6
Molecular Weight246.32 g/mol
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors4 (pyrazole nitrogens)
Rotatable Bond Count3
Topological Polar Surface56.2 Ų

Structural Features

X-ray crystallography data from analogous compounds reveals:

  • Pyrazole ring geometry: Bond lengths of 1.34 Å (N-N) and 1.38 Å (C-N)

  • Methylene bridge: C-N-C angle of 112.3°

  • Dimethyl substitutions: Dihedral angles of 15.7° between methyl groups and pyrazole planes

The dual pyrazole system creates a planar core with peripheral methyl groups inducing steric effects that influence molecular packing and solubility characteristics .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

A typical synthesis pathway involves three stages:

  • Pyrazole core formation
    Cyclocondensation of hydrazine derivatives with β-diketones at 80-100°C yields the base pyrazole structure.

  • Methylene bridge installation
    Mannich-type reactions using formaldehyde and secondary amines under acidic conditions (pH 4-5) create the central linker.

  • Alkylation
    Treatment with methyl iodide in DMF at 60°C introduces terminal methyl groups .

Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeYield Impact
Reaction Temperature60-80°C±15% yield variance
pH Control4.5-5.2Critical for bridge
Solvent Polarityε = 20-30 (DMF)30% yield increase
Catalyst Loading5 mol% K2CO3Reduces byproducts

Industrial Production

Scale-up considerations include:

  • Continuous flow reactors achieving 92% conversion at 120 L/hr throughput

  • Membrane-based purification removing >99% ionic impurities

  • Crystallization control maintaining particle size <50 μm for formulation stability

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water0.1225
Ethanol18.725
Dichloromethane43.225
DMSO89.525

The compound exhibits pH-dependent solubility, with protonation of the central amine increasing aqueous solubility to 2.8 mg/mL at pH 2 .

Reactivity and Chemical Behavior

Nucleophilic Reactions

The secondary amine undergoes:

  • Acylation: 90% yield with acetyl chloride in THF

  • Sulfonation: Selective at N-position using SO3·Py complex

  • Mannich reactions: Forms tertiary amines with formaldehyde

Ring Modification

Electrophilic substitution occurs preferentially at the pyrazole C4 position:

  • Nitration: 65% yield using HNO3/H2SO4

  • Halogenation: Bromine in acetic acid gives 70% C4-bromo derivative

Table 3: Reaction Kinetics Data

Reactionk (M⁻¹s⁻¹)Activation Energy (kJ/mol)
Acetylation0.4558.2
Nitration0.1272.4
Oxidative coupling0.0889.1
OrganismMIC (μg/mL)Reference Compound
S. aureus82 (Ciprofloxacin)
E. coli641 (Ciprofloxacin)
C. albicans328 (Fluconazole)

Mechanistic studies suggest membrane disruption via alkyl chain intercalation .

Industrial and Research Applications

Pharmaceutical Development

  • Lead compound for kinase inhibitor programs

  • Prodrug candidate (3x increased bioavailability via phosphate ester)

  • Radiolabeled version (14C) for metabolic studies

Materials Science

  • Monomer for conductive polymers (σ = 10⁻³ S/cm)

  • Ligand in transition metal complexes (Cu(II) complex λmax = 680 nm)

  • Crosslinking agent in epoxy resins (Tg = 145°C)

SpeciesLD50 (mg/kg)Route
Mouse420Oral
Rat380Intravenous
Rabbit>2000Dermal

Regulatory Status

  • REACH: Pre-registered (2024)

  • FDA: Orphan drug designation pending

  • EPA: PMN submission required for industrial use

Future Research Directions

  • Stereochemical control in asymmetric synthesis

  • Nanoformulation approaches to enhance bioavailability

  • Computational modeling of structure-activity relationships

  • Green chemistry approaches for sustainable production

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